molecular formula C12H15BrClNO2 B2744803 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride CAS No. 2241129-22-4

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride

Cat. No.: B2744803
CAS No.: 2241129-22-4
M. Wt: 320.61
InChI Key: ZANATMNYIBPYTH-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride is a chemical compound with the molecular formula C12H14BrNO2·HCl and a molecular weight of 320.61 g/mol . This compound is characterized by its unique spiro structure, which includes a benzoxazine ring fused to an oxane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride typically involves the reaction of 6-bromo-2-hydroxybenzaldehyde with an appropriate amine under acidic conditions to form the benzoxazine ring. This intermediate is then reacted with an oxane derivative to form the spiro compound. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazine derivatives.

    Oxidation Reactions: Products include oxidized benzoxazine derivatives with different functional groups.

    Reduction Reactions: Products include reduced amine derivatives of the original compound.

Scientific Research Applications

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target, but generally involve the formation of stable complexes that alter the function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride
  • 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride

Uniqueness

6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions and stability are required .

Properties

IUPAC Name

6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-9-1-2-11-10(7-9)14-8-12(16-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANATMNYIBPYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C(O2)C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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